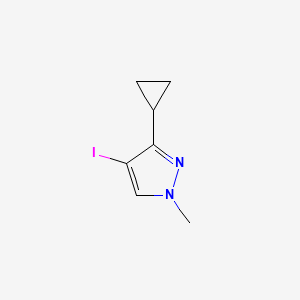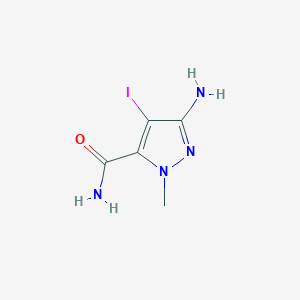
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Introduction of the Iodo Group: The iodo group can be introduced via iodination reactions using iodine or other iodinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrazines, and various nucleophiles. Reaction conditions may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like Amberlyst-70 .
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and cyclized heterocyclic compounds .
Applications De Recherche Scientifique
3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and downstream signaling pathways . The presence of the iodo group and the amino functionality plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives such as 3-amino-1-methyl-1H-pyrazole and 3-amino-5-methyl-1H-pyrazole .
Uniqueness
What sets 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxamide apart is the presence of the iodo group, which imparts unique reactivity and binding properties. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
1354706-15-2 |
|---|---|
Formule moléculaire |
C5H7IN4O |
Poids moléculaire |
266.04 |
Nom IUPAC |
5-amino-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7IN4O/c1-10-3(5(8)11)2(6)4(7)9-10/h1H3,(H2,7,9)(H2,8,11) |
Clé InChI |
LYZYWKCEKCGVFS-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)N)I)C(=O)N |
SMILES canonique |
CN1C(=C(C(=N1)N)I)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1,N4-Bis(benzo[d]isothiazol-3-yl)cyclohexane-1,4-diamine](/img/structure/B3047112.png)
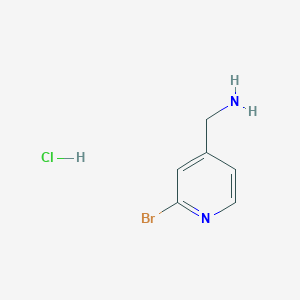
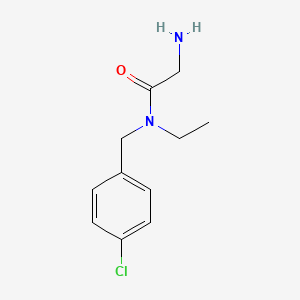
![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)
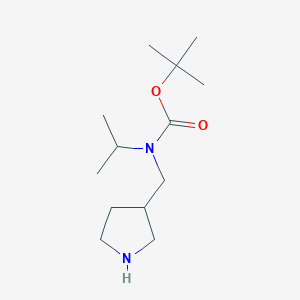
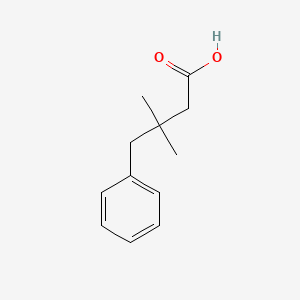
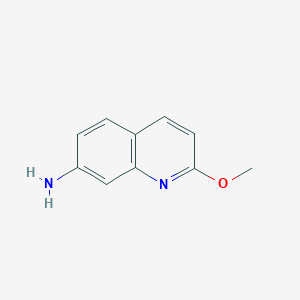
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)
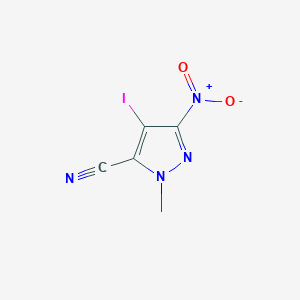
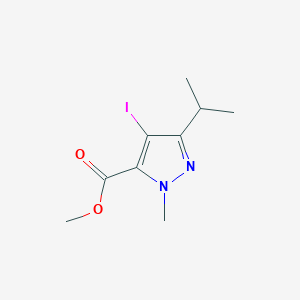
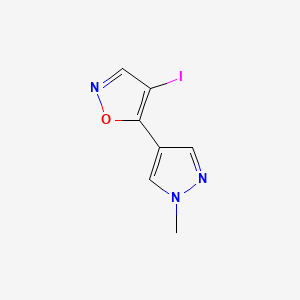
![4-iodo-1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B3047130.png)
